![molecular formula C16H18N4O B2833628 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1340689-21-5](/img/structure/B2833628.png)
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrimidinyl and pyrrolidinyl group
作用机制
Target of Action
The primary target of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs .
Mode of Action
This compound acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other compounds . This can result in a decrease in the perception of pain, as well as effects on mood and consciousness .
Biochemical Pathways
It is known that kor is involved in the regulation ofpain perception and mood . By blocking this receptor, this compound may affect these processes .
Pharmacokinetics
It is known that the compound has a high affinity for the kor in humans, rats, and mice . This suggests that it is likely to be well absorbed and distributed in the body. The metabolism and excretion of the compound would need to be studied further for a complete understanding of its pharmacokinetics.
Result of Action
The blockade of the KOR by this compound can result in a variety of effects at the molecular and cellular level. These include a decrease in the perception of pain and potential effects on mood . The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
相似化合物的比较
Similar Compounds
- 2-methyl-2-(1-pyrrolidinyl)propanenitrile
- 1-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
- 5-fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
Uniqueness
What sets 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYYLOXDPOJSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
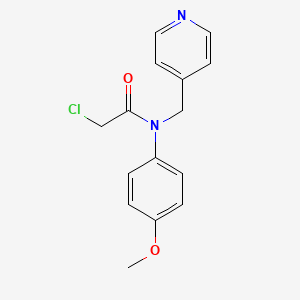
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2833546.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)
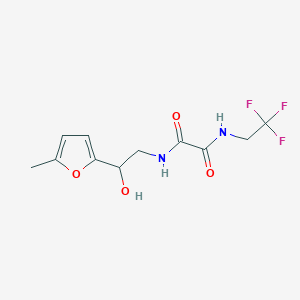
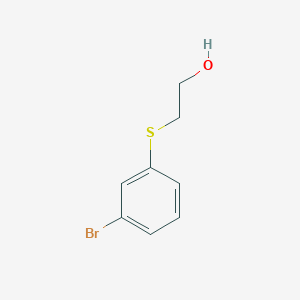
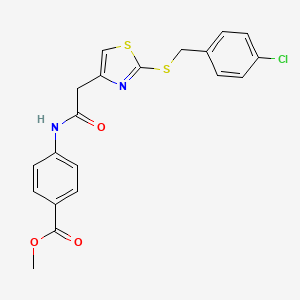
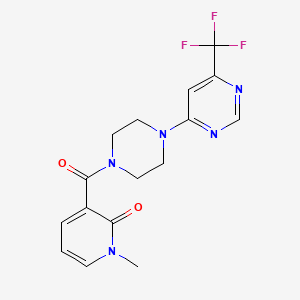
![(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2833556.png)
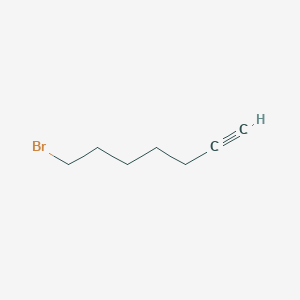
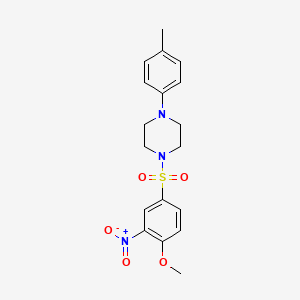
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
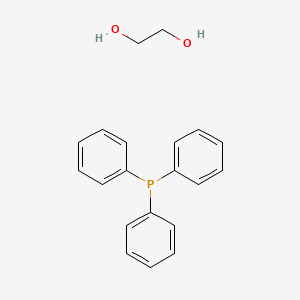
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833567.png)
![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
